molecular formula C20H17ClN2O3 B11503466 ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11503466
M. Wt: 368.8 g/mol
InChI Key: YRAOEEVSQTYJAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone. In this case, the β-diketone is prepared by the Claisen condensation of ethyl acetoacetate with 4-chlorobenzoyl chloride.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-methylphenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression.

Comparison with Similar Compounds

Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl 4-(4-methylbenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzoyl ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H17ClN2O3/c1-3-26-20(25)18-17(19(24)14-7-9-15(21)10-8-14)12-23(22-18)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3

InChI Key

YRAOEEVSQTYJAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C

Origin of Product

United States

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